[5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl](4-methoxyphenyl)-methanone
Overview
Description
ABD459 is a neutral antagonist of the central cannabinoid 1 (CB1) receptor. It has a molecular formula of C24H17BrCl2N2O2 and a molecular weight of 516.2 g/mol . ABD459 is known for its ability to inhibit food consumption in nonfasted mice without affecting motor activity . It also reduces active food seeking for 5-6 hours after treatment, with no rebound after washout . Additionally, ABD459 diminishes rapid eye movement (REM) sleep, with no alterations of wakefulness or non-REM sleep .
Preparation Methods
The synthesis of ABD459 involves the reaction of 4-bromophenylhydrazine with 2,4-dichlorobenzaldehyde to form a hydrazone intermediate. This intermediate is then cyclized with 4-methoxybenzoyl chloride to yield ABD459 . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
ABD459 undergoes various chemical reactions, including:
Oxidation: ABD459 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Reduction of ABD459 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: ABD459 can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of halogen atoms in its structure
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
ABD459 has several scientific research applications, including:
Chemistry: ABD459 is used as a tool compound to study the central cannabinoid 1 (CB1) receptor and its role in various physiological processes
Biology: In biological research, ABD459 is used to investigate the effects of CB1 receptor antagonism on food consumption, sleep-wake cycles, and other behaviors in animal models
Medicine: ABD459 has potential therapeutic applications in the treatment of obesity and metabolic disorders due to its ability to inhibit food consumption
Industry: ABD459 is used in the development of new drugs targeting the endocannabinoid system
Mechanism of Action
ABD459 exerts its effects by acting as a neutral antagonist of the central cannabinoid 1 (CB1) receptor. It binds to the CB1 receptor with a high affinity (Ki = 8.6 nM) and inhibits the receptor’s activity without producing any intrinsic activity of its own . This antagonism leads to a reduction in food consumption and alterations in sleep-wake cycles . The molecular targets and pathways involved include the endocannabinoid system and its associated signaling pathways .
Comparison with Similar Compounds
ABD459 is unique compared to other CB1 receptor antagonists due to its neutral antagonism, meaning it does not produce any intrinsic activity at the receptor . Similar compounds include:
Rimonabant: A CB1 receptor antagonist that was used as an anti-obesity drug but was withdrawn from the market due to psychiatric side effects
AM251: Another CB1 receptor antagonist that has been used in research to study the effects of CB1 receptor antagonism
SR141716A: A selective CB1 receptor antagonist that has been widely used in research to investigate the role of the endocannabinoid system
ABD459’s unique property of neutral antagonism makes it a valuable tool for studying the CB1 receptor without the confounding effects of intrinsic activity .
Properties
IUPAC Name |
[5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrCl2N2O2/c1-14-22(24(30)16-5-10-19(31-2)11-6-16)28-29(21-12-9-18(26)13-20(21)27)23(14)15-3-7-17(25)8-4-15/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDJJNLJDWKCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrCl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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